molecular formula C14H21N3 B3308226 1-(4-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine CAS No. 937598-47-5

1-(4-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine

Cat. No. B3308226
CAS RN: 937598-47-5
M. Wt: 231.34 g/mol
InChI Key: YZPQCAYHQLFTKD-UHFFFAOYSA-N
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Description

1-(4-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine, also known as HPPH, is a novel compound that has gained significant attention in scientific research for its potential applications in various fields. HPPH is a heterocyclic amine that has been synthesized through a complex chemical process.

Scientific Research Applications

1-(4-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and pain management. In cancer therapy, this compound has shown promising results as a photosensitizer in photodynamic therapy (PDT) for the treatment of various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer. In neuroprotection, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, this compound has been shown to have analgesic properties, which may be useful in the treatment of chronic pain.

Mechanism of Action

The mechanism of action of 1-(4-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine in cancer therapy involves the activation of the compound by light to produce reactive oxygen species (ROS), which induce cell death through various mechanisms, including apoptosis and necrosis. In neuroprotection, this compound exerts its effects through the inhibition of oxidative stress and inflammation, which are known to play a role in the pathogenesis of neurodegenerative diseases. In pain management, this compound exerts its effects through the modulation of the opioid system, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of ROS in cancer cells, the inhibition of oxidative stress and inflammation in the brain, and the modulation of the opioid system in the spinal cord. This compound has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine for lab experiments is its versatility, as it can be used for various applications, including cancer therapy, neuroprotection, and pain management. This compound is also relatively easy to synthesize and has good stability, which makes it a convenient compound to work with. However, one of the limitations of this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 1-(4-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine. One area of interest is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another area of interest is the development of new formulations of this compound that can improve its bioavailability and target specific tissues. Additionally, further studies are needed to elucidate the mechanism of action of this compound in different applications and to explore its potential for other therapeutic indications.

properties

IUPAC Name

[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c15-10-12-3-5-13(6-4-12)17-9-8-16-7-1-2-14(16)11-17/h3-6,14H,1-2,7-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPQCAYHQLFTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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